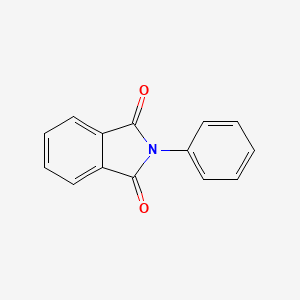

N-Phenylphthalimide

Cat. No. B1217360

Key on ui cas rn:

520-03-6

M. Wt: 223.23 g/mol

InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04933467

Procedure details

To a dry 3-neck, 25 mL round bottom flask equipped with a Teflon® resin coated stir bar, a balloon filled with carbon monoxide and a vacuum/argon inlet was placed o-diiodobenzene (320 mg, 0.97 mmol), aniline (90 mg, 0.97 mmol), palladium tetrakis(triphenylphosphine) (PdL4) (56 mg, 0.048 mmol=5%) and N,N-dimethylacetamide (DMAc, 2.9 mL). The mixture was stirred and degassed three times with argon, and then the argon atmosphere was replaced with carbon monoxide by three successive evacuations of the flask. The flask was then immersed in a 115° C. oil bath and heated until the reagents had dissolved. Then 1,8-diazobicyclo[5,4,0]undec-7-ene (DBU, 320 μl, 2.13 mmol) was added by syringe. After about 12 hours the product was produced in quantitative yield as determined by gas chromatography. The mixture was cooled, diluted with chloroform, extracted with water, dried over MgSO4, precipitated with methanol, collected by filtration, and dried in vacuo to give 40 mg product (19%). Much of the product remained in the filtrate.

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

1,8-diazobicyclo[5,4,0]undec-7-ene

Quantity

320 μL

Type

reactant

Reaction Step Six

Name

Yield

19%

Identifiers

|

REACTION_CXSMILES

|

[C]=[O:2].I[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1I.N[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C[N:19]([CH3:23])[C:20](=[O:22])C>C(Cl)(Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[C:4]1([N:19]2[C:20](=[O:22])[C:12]3=[CH:17][CH:16]=[CH:15][CH:14]=[C:13]3[C:23]2=[O:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6.7.8.9,^3:0|

|

Inputs

Step One

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

320 mg

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C=CC=C1)I

|

Step Four

|

Name

|

|

|

Quantity

|

90 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

2.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C)=O)C

|

Step Six

[Compound]

|

Name

|

1,8-diazobicyclo[5,4,0]undec-7-ene

|

|

Quantity

|

320 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

56 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

degassed three times with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then immersed in a 115° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated until the reagents

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After about 12 hours the product was produced in quantitative yield

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated with methanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40 mg | |

| YIELD: PERCENTYIELD | 19% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |